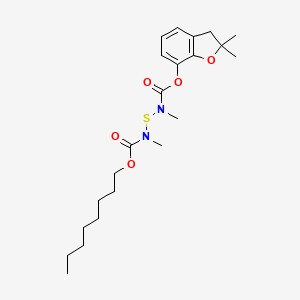
sodium;5-chloro-1H-indazole;acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-chloro-1H-indazole;acetate is a compound that belongs to the indazole family, which is a class of nitrogen-containing heterocyclic compounds Indazoles are known for their wide range of biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The chlorine atom can be introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) under mild conditions . The acetate group can be added through esterification reactions using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of sodium;5-chloro-1H-indazole;acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium;5-chloro-1H-indazole;acetate can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Sodium;5-chloro-1H-indazole;acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium;5-chloro-1H-indazole;acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indazole: Lacks the acetate group but shares the indazole core and chlorine substitution.
1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
5-bromo-1H-indazole: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Sodium;5-chloro-1H-indazole;acetate is unique due to the presence of both the chlorine atom and the acetate group, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8ClN2NaO2 |
|---|---|
Molecular Weight |
234.61 g/mol |
IUPAC Name |
sodium;5-chloro-1H-indazole;acetate |
InChI |
InChI=1S/C7H5ClN2.C2H4O2.Na/c8-6-1-2-7-5(3-6)4-9-10-7;1-2(3)4;/h1-4H,(H,9,10);1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
FZIPISJNBJPEOH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=CC2=C(C=C1Cl)C=NN2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


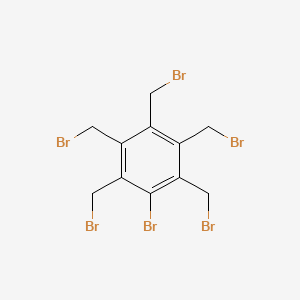
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
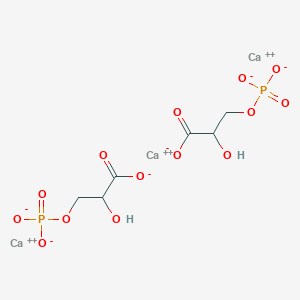
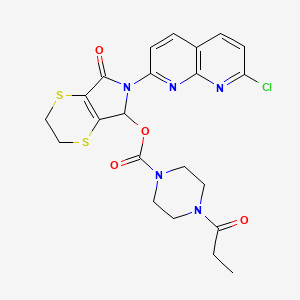
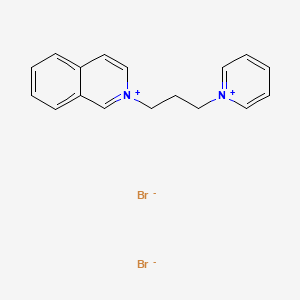
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
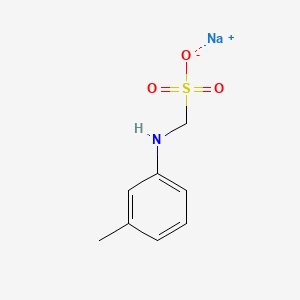

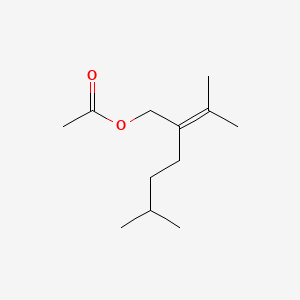
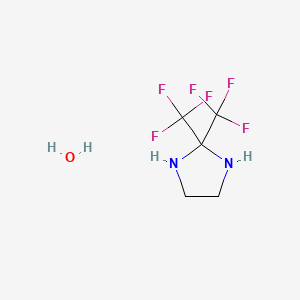
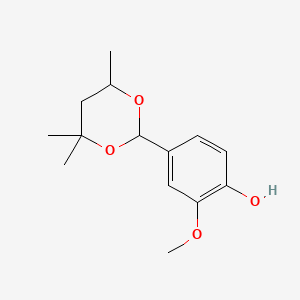

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
